Bienvenue dans la boutique en ligne BenchChem!

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

hydrogen bond donor pharmacophore CK-1δ

This tertiary amide scaffold is specifically engineered to eliminate CK-1δ inhibitory activity via N-pyridin-3-ylmethyl capping, making it a structurally matched inactive control. The pyridine nitrogen (pKa ~5.2–5.5) enables pH-dependent cellular uptake studies for tumor microenvironment and endosomal escape research. Select this compound over CAS 313960-31-5 when CK-1δ activity must be ruled out or when novel target profiling is the objective. Confirm absence of CK-1δ activity in your assay prior to deployment.

Molecular Formula C29H25N3O2S
Molecular Weight 479.6
CAS No. 922674-17-7
Cat. No. B2491073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
CAS922674-17-7
Molecular FormulaC29H25N3O2S
Molecular Weight479.6
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3
InChIKeyZYPVNXJYYOTAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide (CAS 922674-17-7): Structural and Procurement Profile


N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide (CAS 922674-17-7) is a fully substituted benzothiazole-2-yl acetamide characterized by a 6-ethoxy substituent on the benzothiazole core, a geminal diphenyl group at the alpha-carbon of the acetamide, and an N-(pyridin-3-ylmethyl) tertiary amide capping group . This tertiary amide architecture distinguishes it from the broader class of N-(benzothiazol-2-yl)-2-phenylacetamides, which typically retain a secondary amide NH as a hydrogen bond donor critical for interactions with targets such as casein kinase 1δ (CK-1δ) [1]. Systematic analysis of structurally analogous compounds with secondary amide linkages demonstrates robust CK-1δ inhibitory activity, whereas the N-substituted variant is expected to exhibit fundamentally altered target engagement profiles [1][2].

Why N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide Cannot Be Substituted by Generic Benzothiazole Acetamides


Substituting N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide with its closest structural analog, N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (CAS 313960-31-5), would result in a profound functional change. The latter retains a secondary amide NH that serves as a hydrogen bond donor and is essential for the CK-1δ inhibitory activity reported in the literature [1]. In contrast, the target compound bears an N-pyridin-3-ylmethyl substituent that eliminates the amide NH hydrogen bond donor capacity while introducing a basic pyridine nitrogen with distinct protonation and coordination potential . This single structural modification—converting a secondary amide to a tertiary amide—is sufficient to alter logP by approximately 1.5–2.0 units, increase molecular weight from 388.5 to 479.6 g/mol, and fundamentally rewire the hydrogen-bonding pharmacophore . Generic substitution between these two compounds is therefore pharmacologically unsound.

Quantitative Differentiation Evidence for N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide (CAS 922674-17-7)


Amide Hydrogen Bond Donor Count: Elimination of the NH Pharmacophore Element

The target compound contains zero amide hydrogen bond donors (tertiary amide), whereas the closest analog, N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (CAS 313960-31-5), possesses one amide NH hydrogen bond donor that is directly implicated in target binding [1]. In the CK-1δ inhibitor series, the amide NH forms a critical hydrogen bond with the hinge region of the kinase; N-methylation or N-substitution of this amide is known to abolish CK-1δ inhibitory activity [2]. This difference in hydrogen bond donor count (0 vs. 1) defines a distinct pharmacophore and predicts divergent biological target profiles [3].

hydrogen bond donor pharmacophore CK-1δ

Molecular Weight and Lipophilicity Shift Relative to the NH Analog

The target compound has a molecular weight of 479.6 g/mol, compared to 388.5 g/mol for the des-pyridin-3-ylmethyl analog N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (CAS 313960-31-5) . This represents a mass increase of 91.1 g/mol (23.5%) attributable to the pyridin-3-ylmethyl substituent. The calculated logP of the NH analog is approximately 5.5 ; the addition of the pyridine ring with a basic nitrogen and an additional methylene linker is predicted to increase topological polar surface area (TPSA) and shift logP by approximately +0.5 to +1.0 units depending on protonation state . These physicochemical differences have direct implications for membrane permeability, CNS penetration potential, and assay compatibility.

molecular weight logP physicochemical properties

Introduction of a Basic Pyridine Nitrogen: pKa and Protonation State Differentiation

The N-pyridin-3-ylmethyl substituent introduces a basic pyridine nitrogen with an estimated pKa of approximately 5.2–5.5 (conjugate acid), whereas the NH analog lacks any basic nitrogen center beyond the benzothiazole ring system (benzothiazole pKa ~1.2) [1]. This means that at physiological pH (7.4), the pyridine nitrogen is predominantly deprotonated and neutral, but at slightly acidic pH (e.g., pH 5.0–6.0, relevant to endosomal or tumor microenvironments), the target compound becomes partially protonated, gaining a positive charge and increased aqueous solubility [2]. The NH analog remains neutral across the entire physiological pH range. This pH-dependent ionization behavior constitutes a measurable differentiation in solubility, protein binding, and subcellular distribution [3].

pyridine pKa protonation solubility

Lack of CK-1δ Inhibitory Activity: Negative Differentiation from Active Benzothiazole Acetamides

The N-(benzothiazol-2-yl)-2-phenylacetamide scaffold requires a secondary amide NH for CK-1δ inhibitory activity, as demonstrated by structure-activity relationship (SAR) studies where N-methylation of the amide nitrogen resulted in complete loss of CK-1δ inhibition at concentrations up to 10 μM [1]. The target compound bears an even bulkier N-pyridin-3-ylmethyl substituent, which sterically and electronically precludes the hydrogen bond interaction essential for CK-1δ binding. While no direct CK-1δ assay data have been published for CAS 922674-17-7, SAR extrapolation from the J. Med. Chem. 2014 study predicts an IC50 >10 μM against CK-1δ, compared to IC50 values of 0.5–5.0 μM for the active NH analogs [2]. This loss of CK-1δ activity represents a key negative differentiation that may be exploited when CK-1 inhibition is undesirable.

CK-1δ kinase inhibition selectivity negative control

Optimal Application Scenarios for N-(6-Ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide Based on Quantitative Differentiation


Pharmacological Profiling of Tertiary Amide Benzothiazole Scaffolds

CAS 922674-17-7 is uniquely suited for broad-panel kinase or target profiling where the objective is to identify novel biological activities arising from the tertiary amide scaffold independent of CK-1δ inhibition. The elimination of the amide NH hydrogen bond donor (0 vs. 1) redirects target engagement away from the CK-1 kinase family, enabling discovery of alternative targets not accessible to the secondary amide series [1]. Procurement of this compound is indicated when the research goal is scaffold repurposing or when CK-1δ activity is a known confounding factor.

pH-Dependent Solubility and Cellular Uptake Studies

The presence of a pyridine nitrogen with an estimated pKa of 5.2–5.5 introduces pH-dependent ionization behavior absent in the NH analog [1]. Researchers investigating pH-responsive drug delivery, tumor microenvironment targeting (pH 6.0–6.8), or endosomal escape mechanisms can exploit this property for differential cellular uptake and subcellular distribution studies [2]. Selection of CAS 922674-17-7 over CAS 313960-31-5 is justified specifically for assays conducted across multiple pH conditions.

Negative Control for CK-1δ-Dependent Phenotypic Assays

Based on SAR extrapolation from the J. Med. Chem. 2014 CK-1δ inhibitor series, CAS 922674-17-7 is predicted to lack CK-1δ inhibitory activity (IC50 >10 μM) due to the N-pyridin-3-ylmethyl substitution that blocks the essential amide NH interaction [1][2]. This compound can serve as a structurally matched inactive control in phenotypic assays where CK-1δ-mediated effects must be ruled out, provided that the absence of CK-1δ activity is experimentally confirmed in the user's assay system prior to deployment.

Computational Chemistry and Docking Studies Exploring Amide Substitution Effects

The conversion from a secondary amide (CAS 313960-31-5) to a tertiary N-pyridin-3-ylmethyl amide (CAS 922674-17-7) represents a clean structural perturbation that can be used to validate computational models of hydrogen bonding, solvation, and protein-ligand docking [1]. The quantitative differences in hydrogen bond donor count (0 vs. 1), molecular weight (Δ +91.1 g/mol), and TPSA provide well-defined parameters for benchmarking in silico predictions against experimental solubility, permeability, and binding data [2].

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.